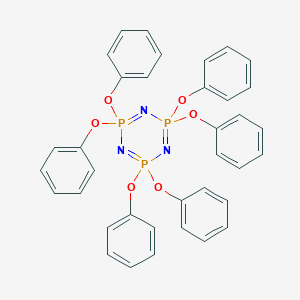

Hexaphenoxycyclotriphosphazene

Description

Structure

2D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFJDJUURJAICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152110 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-10-7 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Inorganic Rings: Early Research and Discovery of Cyclophosphazenes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of inorganic heterocyclic chemistry owes a significant part of its foundation to the early exploration of cyclophosphazenes. These fascinating compounds, characterized by a repeating phosphorus-nitrogen backbone, have a rich history of discovery and characterization that laid the groundwork for their modern applications in materials science, catalysis, and medicine. This technical guide delves into the seminal research that first brought these molecules to light, providing a detailed look at the initial syntheses, characterization methods, and early mechanistic considerations.

The First Synthesis: A Serendipitous Discovery

The story of cyclophosphazenes begins in 1834, when Justus von Liebig and Friedrich Wöhler, two titans of 19th-century chemistry, reported the synthesis of the first phosphazene compound, hexachlorocyclotriphosphazene ((NPCl₂)₃).[1] Their work, a foundational contribution to inorganic chemistry, was born from the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃). While their initial report in Annalen der Pharmacie was concise, it marked the first instance of an inorganic heterocyclic ring system.

Later, in the 1890s, H. N. Stokes conducted a more systematic investigation into the reaction between phosphorus pentachloride and ammonium (B1175870) chloride (NH₄Cl), leading to the isolation and identification of not only the cyclic trimer, (NPCl₂)₃, but also the tetramer, (NPCl₂)₄, and higher polymeric forms which he famously dubbed "inorganic rubber".[2][3] Stokes' work provided a more reproducible and scalable method for the synthesis of these compounds.

Early Synthetic Protocols

The experimental procedures of the 19th century, while lacking the precision of modern techniques, were nonetheless effective in producing the first cyclophosphazene compounds. Below are detailed methodologies based on the early reports.

Experimental Protocol 1: Synthesis of Hexachlorocyclotriphosphazene (Adapted from Stokes, 1897)

-

Reactants: Phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl).

-

Apparatus: A sealed glass tube capable of withstanding high temperatures and pressure.

-

Procedure:

-

Finely powdered phosphorus pentachloride and ammonium chloride were mixed in equimolar amounts.

-

The mixture was sealed in a thick-walled glass tube.

-

The sealed tube was heated in a furnace to a temperature of 150-200°C for several hours.

-

After cooling, the tube was carefully opened in a well-ventilated area to release the pressure from the hydrogen chloride gas produced during the reaction.

-

The solid product was a mixture of cyclophosphazenes and ammonium chloride.

-

The cyclic compounds were separated from the ammonium chloride by washing with cold water, in which the cyclophosphazenes are insoluble.

-

The remaining solid, a mixture of the trimer, tetramer, and higher polymers, was then purified by fractional distillation or sublimation. Stokes reported a yield of 27% for the cyclic products.[1]

-

Experimental Protocol 2: Ring-Opening Polymerization of Hexachlorocyclotriphosphazene to "Inorganic Rubber" (Adapted from Stokes, 1897)

-

Starting Material: Purified hexachlorocyclotriphosphazene ((NPCl₂)₃).

-

Apparatus: A sealed glass tube.

-

Procedure:

-

A sample of crystalline hexachlorocyclotriphosphazene was placed in a glass tube.

-

The tube was sealed under vacuum to prevent hydrolysis from atmospheric moisture.

-

The sealed tube was heated to approximately 250-300°C.

-

Upon melting, the liquid's viscosity would gradually increase until it formed a transparent, elastic mass.

-

On cooling, this mass solidified into a rubber-like material, which Stokes termed "inorganic rubber". This material was insoluble in most solvents and would swell in benzene.[2]

-

Early Characterization and Structural Elucidation

The initial characterization of cyclophosphazenes relied on elemental analysis and rudimentary physical properties. However, with the advent of new analytical techniques in the 20th century, a more detailed picture of their structure emerged.

X-ray Crystallography

The definitive proof of the cyclic nature of these compounds came from X-ray diffraction studies. One of the early detailed structural analyses of hexachlorocyclotriphosphazene was conducted by G. J. Bullen in 1971, which provided precise bond lengths and angles, confirming the six-membered ring structure.

| Structural Parameter | Value | Reference |

| P-N Bond Length | 1.581 Å | [Bullen, 1971] |

| P-Cl Bond Length | 1.991-1.995 Å | [Bullen, 1971] |

| N-P-N Bond Angle | 118.4° | [Bullen, 1971] |

| P-N-P Bond Angle | 121.4° | [Bullen, 1971] |

| Cl-P-Cl Bond Angle | ~101° | [Wikipedia] |

| Ring Conformation | Slightly puckered (boat-like) | [Bullen, 1971] |

Table 1: Crystallographic Data for Hexachlorocyclotriphosphazene.[4][5]

³¹P NMR Spectroscopy

The development of nuclear magnetic resonance (NMR) spectroscopy provided a powerful tool for the characterization of phosphazene compounds in solution. Due to the symmetry of the hexachlorocyclotriphosphazene molecule, where all phosphorus atoms are chemically equivalent, its ³¹P NMR spectrum exhibits a single, sharp resonance.

| Compound | ³¹P Chemical Shift (δ) | Solvent |

| (NPCl₂)₃ | ~ +20 ppm | Chloroform-d |

Table 2: Typical ³¹P NMR Data for Hexachlorocyclotriphosphazene.

Early Mechanistic Insights

The mechanism of formation of cyclophosphazenes from PCl₅ and NH₄Cl was a subject of speculation in the early years. One of the first comprehensive mechanistic proposals was put forward by Becke-Goehring and co-workers. This mechanism involves the initial formation of a linear phosphazene chain that subsequently undergoes cyclization.

The key steps of the Becke-Goehring mechanism are as follows:

-

Formation of a Monomeric Intermediate: Phosphorus pentachloride exists in equilibrium with the tetrachlorophosphonium cation ([PCl₄]⁺) and the hexachlorophosphate anion ([PCl₆]⁻). The [PCl₄]⁺ cation reacts with ammonia (formed from the dissociation of ammonium chloride) to produce the highly reactive intermediate, trichlorophosphoranimine (Cl₃P=NH).

-

Chain Propagation: The trichlorophosphoranimine then reacts with another [PCl₄]⁺ cation to initiate the growth of a linear phosphazene chain.

-

Cyclization: The growing linear chain eventually undergoes an intramolecular cyclization reaction to form the stable cyclic trimer or tetramer, with the elimination of a molecule of PCl₅.

Visualizing the Foundations

To better illustrate the foundational concepts of early cyclophosphazene research, the following diagrams are provided in the DOT language for use with Graphviz.

The early discoveries in cyclophosphazene chemistry, from the initial serendipitous synthesis to the elucidation of their cyclic structure and the first mechanistic proposals, represent a cornerstone of modern inorganic chemistry. The detailed experimental protocols and characterization data from this era provide a valuable historical and technical foundation for contemporary researchers in the field.

References

- 1. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved determination of the crystal structure of hexachlorocyclotriphosphazene (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. ijfmr.com [ijfmr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

Synthesis and characterization of Hexaphenoxycyclotriphosphazene.

An In-depth Technical Guide to the Synthesis and Characterization of Hexaphenoxycyclotriphosphazene

Abstract

This compound (HPCTP) is a halogen-free, cyclic inorganic compound with significant applications as a flame retardant, high-temperature lubricant, and a building block for advanced polymers.[1][2] Its unique structure, comprising a stable phosphazene core (P-N backbone) peripherally substituted with six phenoxy groups, imparts excellent thermal stability and compatibility with various polymer matrices.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of HPCTP, intended for researchers, scientists, and professionals in materials science and drug development.

Synthesis Pathway

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, Hexachlorocyclotriphosphazene (HCCP), followed by the nucleophilic substitution of its chlorine atoms with phenoxy groups.

Step 1: Synthesis of Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

The most common method for preparing the HCCP precursor is the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in an inert, high-boiling solvent such as chlorobenzene (B131634) or tetrachloroethane.[3][4] The reaction often employs a catalyst to improve yield and reaction time.[5][6]

Step 2: Synthesis of this compound (N₃P₃(OC₆H₅)₆)

HPCTP is synthesized by the reaction of HCCP with a phenoxide source. This is a classic nucleophilic substitution reaction where the phenoxide ion displaces the chloride ions on the phosphazene ring.[7][8] The phenoxide is typically generated in-situ by reacting phenol (B47542) with a base like sodium hydroxide (B78521), potassium hydroxide, or prepared separately as sodium phenoxide.[9][10][11]

Experimental Protocols

Protocol 2.1: Synthesis of Hexachlorocyclotriphosphazene (HCCP)

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and an inlet for reactant addition. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagents: To the flask, add ammonium chloride (NH₄Cl), a catalyst such as magnesium chloride (MgCl₂), and an inert solvent like chlorobenzene.[12]

-

Reaction: Heat the mixture to reflux (approximately 100–130 °C).[6][12] Slowly add phosphorus pentachloride (PCl₅) to the stirring mixture over several hours.[9] Continue refluxing for 6-10 hours until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.[6]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove unreacted ammonium chloride and the catalyst.[12]

-

Purification: Remove the chlorobenzene solvent from the filtrate under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable organic solvent (e.g., n-heptane) to yield high-purity HCCP as a white crystalline solid.[5][6]

Protocol 2.2: Synthesis of this compound (HPCTP)

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere.

-

Phenoxide Preparation: In a separate vessel, prepare potassium phenoxide by reacting phenol and potassium hydroxide in a solvent like toluene (B28343). Water generated during this step can be removed by azeotropic distillation.[11]

-

Reaction: Dissolve the purified HCCP from Step 1 in toluene and add it dropwise to the potassium phenoxide solution at an elevated temperature (80–120 °C).[6] Let the mixture react under reflux for 10–16 hours.[6] The reaction progress can be monitored by ³¹P NMR spectroscopy.[11]

-

Work-up: After cooling, filter the reaction mixture to remove the potassium chloride (KCl) salt byproduct.[11] The filtrate is then washed successively with a dilute acid solution, a dilute base solution, and finally with deionized water to remove any unreacted phenol or salts.[9]

-

Purification: Remove the toluene solvent by vacuum distillation. The crude HPCTP is then purified by recrystallization from ethanol.[6] The final product is dried in a vacuum oven to yield HPCTP as a white crystalline powder.[6][9]

Characterization of this compound

The synthesized HPCTP is characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.

Protocol 3.1: Spectroscopic and spectrometric analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the sample (typically using KBr pellet method) from 4000 to 400 cm⁻¹. This analysis confirms the presence of key functional groups.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Obtain ¹H, ¹³C, and ³¹P NMR spectra. ³¹P NMR is particularly useful for confirming the complete substitution of chlorine atoms.[11][14]

-

Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the compound and confirm its molecular formula.[14]

Protocol 3.2: Thermal Analysis

-

Thermogravimetric Analysis (TGA): Heat a small sample of HPCTP (5-10 mg) in a TGA instrument from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[13][15] This determines the thermal decomposition profile.

-

Differential Scanning Calorimetry (DSC): Heat a sample in a DSC instrument under a nitrogen atmosphere at a specified rate (e.g., 10 °C/min) to determine its melting point and other thermal transitions like glass transition temperature.[13][16]

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Physical and Thermal Properties of HPCTP

| Property | Typical Value | Reference |

| Appearance | White crystalline powder | [2] |

| Molecular Formula | C₃₆H₃₀N₃O₆P₃ | [17][18] |

| Molecular Weight | 693.6 g/mol | [17][18] |

| Melting Point (DSC) | 110 - 119 °C | [2][19] |

| Decomposition Temp. (T₅%, TGA) | > 280 °C | [13][18] |

| Char Residue at 800°C (N₂) | Varies with conditions | [13] |

Table 2: Spectroscopic Data for HPCTP

| Technique | Characteristic Signal | Expected Value/Region |

| FT-IR (cm⁻¹) | P=N stretching (ring) | ~1256 cm⁻¹[13] |

| P-O-C (Aryl) stretching | ~1160 cm⁻¹ and ~913 cm⁻¹[13] | |

| Aromatic C-H stretching | ~3060 cm⁻¹ | |

| Aromatic C=C stretching | ~1590 and ~1490 cm⁻¹ | |

| ³¹P NMR | P atom in (N-P)₃ ring | Singlet at δ ≈ +6.5 to +9.0 ppm[11][14] |

| ¹H NMR | Aromatic Protons (OC₆H₅) | Multiplets at δ ≈ 7.0 - 7.4 ppm |

| ¹³C NMR | Aromatic Carbons (OC₆H₅) | Signals in the δ ≈ 120 - 151 ppm range |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ | ~693.13 |

References

- 1. pt.bme.hu [pt.bme.hu]

- 2. This compound CAS# 1184-10-7 - Green-Mountain Chem [green-mountainchem.com]

- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 4. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 5. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 6. CN103539820A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation method of this compound (2017) | Zhang Ronghua [scispace.com]

- 10. CN103435653A - Preparation method of this compound (HPCTP) - Google Patents [patents.google.com]

- 11. US5639808A - Flame retardant thermosettable resin compositions - Google Patents [patents.google.com]

- 12. CN103319538A - Preparation method of hexaphenoxy cyclotriphosphazene - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ict.fraunhofer.de [ict.fraunhofer.de]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C36H30N3O6P3 | CID 136917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Buy this compound (EVT-303311) | 1184-10-7 [evitachem.com]

- 19. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

Spectroscopic Analysis of Hexaphenoxycyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of Hexaphenoxycyclotriphosphazene (HPCP) utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the experimental methodologies, present key spectroscopic data, and illustrate the analytical workflow for the structural characterization of this versatile molecule.

Introduction to this compound (HPCP)

This compound (HPCP) is a cyclic inorganic compound with the chemical formula (NP(OC₆H₅)₂)₃. It consists of a six-membered phosphazene ring, composed of alternating phosphorus and nitrogen atoms, with two phenoxy groups attached to each phosphorus atom. This structure imparts high thermal stability and flame-retardant properties, making it a compound of significant interest in materials science and as a scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount, for which NMR and IR spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the molecular structure of HPCP in solution. Both ³¹P and ¹H NMR are routinely employed to confirm the integrity of the phosphazene ring and the presence of the phenoxy substituents.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the dried this compound sample.

-

Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

³¹P NMR:

-

Observe Frequency: Tune the probe to the ³¹P resonance frequency.

-

Reference: Use 85% phosphoric acid (H₃PO₄) as an external standard, setting its chemical shift to 0 ppm.

-

Decoupling: Acquire the spectrum with proton decoupling to obtain a singlet for the equivalent phosphorus nuclei.

-

Relaxation Delay: A relaxation delay of 5-10 seconds is advisable to ensure accurate integration if quantitative analysis is required.

-

-

¹H NMR:

-

Observe Frequency: Tune the probe to the ¹H resonance frequency.

-

Reference: Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

-

Spectral Width: Set the spectral width to cover the aromatic region (typically 6.5-8.0 ppm).

-

NMR Data Presentation

Table 1: ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Solvent |

| ³¹P | 8.0 - 9.0 | Singlet | CDCl₃ |

Note: The single peak in the ³¹P NMR spectrum is characteristic of the six chemically equivalent phosphorus atoms in the fully substituted, symmetrical HPCP molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| H-aromatic | 6.8 - 7.3 | Multiplet | Phenyl protons (o, m, p) |

Note: The ¹H NMR spectrum of the phenoxy groups typically displays a complex multiplet in the aromatic region due to spin-spin coupling between the ortho, meta, and para protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups and confirming the overall structure of HPCP in the solid state. The vibrational modes of the phosphazene ring and the phenoxy substituents give rise to a characteristic infrared spectrum.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place a small amount (1-2 mg) of the dry this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Transfer the powder to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Scan Range: Acquire the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Background: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the KBr pellet containing the sample. The final spectrum is presented in terms of transmittance or absorbance.

IR Data Presentation

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3060 | C-H stretching (aromatic) |

| ~1590, ~1490 | C=C stretching (aromatic ring) |

| 1242 - 1150 | P=N stretching (phosphazene ring) |

| 1278 - 1261 | P-N-P asymmetric stretching |

| 1180 - 1160 | C-H in-plane bending |

| 958 - 943 | P-N-P symmetric stretching |

| 950 - 920 | P-O-C stretching |

| 750 - 690 | C-H out-of-plane bending |

Visualization of Analytical Workflows

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for NMR and IR analysis.

Logical Relationship for Structural Confirmation

Caption: Logical flow for structural confirmation of HPCP.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and comprehensive approach for the structural characterization of this compound. The characteristic singlet in the ³¹P NMR spectrum, the aromatic signals in the ¹H NMR spectrum, and the specific vibrational bands in the IR spectrum collectively serve as a reliable fingerprint for the identification and purity assessment of HPCP. The detailed protocols and data presented in this guide offer a foundational framework for researchers in materials science and drug development to effectively utilize these spectroscopic techniques.

The Thermal Decomposition Pathway of Hexaphenoxycyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenoxycyclotriphosphazene (HPCP) is a halogen-free flame retardant of significant interest due to its high thermal stability and efficiency in various polymer systems. Understanding its thermal decomposition pathway is critical for optimizing its performance and for the development of new fire-retardant materials. This technical guide provides an in-depth analysis of the thermal degradation of HPCP, detailing the experimental methodologies used for its characterization, presenting key quantitative data, and visualizing the proposed decomposition pathways.

Introduction

This compound, a member of the cyclophosphazene family, is characterized by a stable inorganic phosphorus-nitrogen ring with six pendant phenoxy groups. Its application as a flame retardant is primarily attributed to its ability to act in both the condensed and gas phases during combustion. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases phosphorus-containing radicals that quench the flame. This dual-mode action makes it a highly effective flame retardant in polymers such as epoxy resins and polyamides.

Experimental Protocols for Thermal Analysis

The thermal decomposition of HPCP is primarily investigated using thermoanalytical techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of HPCP by measuring the change in mass as a function of temperature.

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q5000, Netzsch 209 F1).

-

Sample Preparation: 1-10 mg of pure HPCP is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 30-50 mL/min) to study pyrolysis, or in an oxidative atmosphere (e.g., synthetic air at a flow rate of 30-50 mL/min) to simulate combustion.[1]

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate, typically 5, 10, or 20 °C/min.[1][2][3]

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in HPCP as a function of temperature, identifying melting points and other phase changes.

-

Instrument: A differential scanning calorimeter (e.g., PerkinElmer DSC 4000).

-

Sample Preparation: A small amount of HPCP (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: The experiment is conducted under a nitrogen atmosphere.

-

Heating Program: The sample is heated at a controlled rate, commonly 10 °C/min, through a temperature range that includes its melting point.[2]

-

Data Analysis: The DSC thermogram plots heat flow against temperature, with endothermic peaks indicating melting transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal decomposition of HPCP.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Model 6200 Pyroprobe with a Shimadzu GCMS-QP2020 NX).

-

Sample Preparation: A microgram to milligram quantity of pure HPCP is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-1400 °C) in an inert atmosphere (helium).

-

Gas Chromatography: The pyrolysis products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a final temperature.

-

Mass Spectrometry: The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Quantitative Thermal Decomposition Data

The thermal decomposition of pure this compound has been characterized by several key parameters. The following tables summarize the quantitative data obtained from thermogravimetric analysis.

| Parameter | Value | Atmosphere | Heating Rate | Source |

| Decomposition Onset Temperature | ~300 °C | Nitrogen | Not Specified | [3] |

| Temperature of Maximum Decomposition Rate (TdTGmax) | 381 °C | Nitrogen | 20 °C/min | [3] |

| Decomposition Range | 300 - 450 °C | Nitrogen | 20 °C/min | [3] |

| Single-Step Decomposition Temperature | ~345 °C | Nitrogen | 5 K/min | [2] |

| Residual Mass at 600 °C | 0.5% | Nitrogen | 20 °C/min | [3] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving both condensed-phase and gas-phase reactions. The primary mechanism is initiated by the cleavage of the P-O-C bonds.

Condensed-Phase Mechanism

In the condensed phase, the decomposition of HPCP leads to the formation of a thermally stable, cross-linked char. This process is believed to occur through an electrophilic aromatic substitution reaction between the phosphazene ring and the phenoxy groups, which results in the release of phenol (B47542).[2] The resulting polyphosphazene network acts as a physical barrier, insulating the underlying material from heat and flammable gases.

Caption: Condensed-phase thermal decomposition of HPCP.

Gas-Phase Mechanism

Simultaneously, in the gas phase, the decomposition of HPCP releases phosphorus-containing radicals (such as PO• and PO₂•) and other non-flammable gases like NH₃ and N₂.[3] These highly reactive radicals interfere with the combustion cycle in the flame, acting as radical scavengers and terminating the chain reactions that propagate the fire. This gas-phase action is a key contributor to the flame retardant efficacy of HPCP.[3]

Caption: Gas-phase flame inhibition mechanism of HPCP.

Experimental Workflow

The comprehensive analysis of the thermal decomposition of HPCP involves a multi-faceted experimental approach. The following diagram illustrates a typical workflow.

Caption: Workflow for characterizing HPCP thermal decomposition.

Conclusion

The thermal decomposition of this compound is a sophisticated process that leverages both condensed-phase char formation and gas-phase radical scavenging to achieve its flame-retardant properties. The primary decomposition occurs in the range of 300-450 °C, leading to the formation of a stable polyphosphazene char and the release of phenol and flame-inhibiting phosphorus radicals. A thorough understanding of this pathway, facilitated by techniques such as TGA, DSC, and Py-GC-MS, is essential for the continued development and application of this important flame retardant in advanced materials.

References

Solubility Profile of Hexaphenoxycyclotriphosphazene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexaphenoxycyclotriphosphazene (HPCP), a halogen-free flame retardant, in various organic solvents. The information presented herein is crucial for professionals involved in formulation development, material science, and chemical synthesis, where understanding the dissolution characteristics of HPCP is paramount for its effective application.

Core Data: Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility at a standardized temperature.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Benzene | 25 | 43 |

| Toluene | 25 | 24 |

| Acetone | 25 | 21 |

| Ethyl Acetate | 25 | 16 |

| N,N-Dimethylformamide (DMF) | 25 | 14.5 |

| Methyl Isobutyl Ketone | 25 | 12 |

| Methanol | 25 | 0.1 |

| Water | 25 | <0.1 |

Data sourced from Alfa Chemistry product information for this compound.[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. A widely used and reliable method is the static analytical method , as referenced in the study by Tian et al. on the solubility of various phosphorus-containing compounds, including this compound.[2] This method, in conjunction with gravimetric analysis, allows for precise quantification of solubility.

Key Experimental Methodology: Static Analytical Gravimetric Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Apparatus:

- This compound (high purity)

- Selected organic solvent (analytical grade)

- Constant temperature water or oil bath with stirring capability

- Sealed glass vials or flasks

- Analytical balance (accurate to ±0.0001 g)

- Syringe with a micropore filter (e.g., 0.45 µm PTFE)

- Drying oven

- Pre-weighed sample containers (e.g., aluminum pans)

2. Procedure:

- Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

- Equilibration: The sealed vial is placed in a constant temperature bath and stirred vigorously for a predetermined period to ensure that the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute remains constant.

- Sample Withdrawal: Once equilibrium is established, stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a micropore filter to prevent any undissolved solid particles from being collected.

- Gravimetric Analysis:

- A pre-weighed sample container is used to collect the withdrawn saturated solution.

- The exact mass of the saturated solution is determined by weighing the container with the solution and subtracting the initial weight of the empty container.

- The solvent is then evaporated from the solution by placing the container in a drying oven at a temperature below the decomposition point of this compound but sufficient to evaporate the solvent in a reasonable time.

- The container with the dried solute (this compound) is then cooled to room temperature in a desiccator and weighed.

- The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

- Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Crystal Structure Analysis of Hexaphenoxycyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of hexaphenoxycyclotriphosphazene, a molecule of significant interest in materials science and medicinal chemistry. While the crystallographic data for the parent this compound is not publicly available in the searched crystallographic databases (Cambridge Crystallographic Data Centre), this guide utilizes the detailed crystal structure analysis of a closely related derivative, hexakis-[4-{(N-allylimino)methyl}phenoxy]cyclotriphosphazene , to illustrate the core principles and methodologies. This derivative provides a valuable exemplar for understanding the structural characteristics of this class of compounds.

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene (HCCP) core with a phenoxide derivative. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis of a this compound Derivative

A representative synthesis protocol for a this compound derivative, hexakis-[(4-formyl)phenoxy]cyclotriphosphazene, is as follows:

-

Preparation of Sodium 4-formylphenolate: 4-Hydroxybenzaldehyde is dissolved in ethanol, followed by the addition of a sodium ethoxide solution in ethanol. The reaction mixture is stirred, and the solvent is removed under vacuum to yield the sodium salt.

-

Nucleophilic Substitution: The resulting sodium 4-formylphenolate is dispersed in a solvent such as tetrahydrofuran (B95107) (THF). A solution of hexachlorocyclotriphosphazene in THF is then added to the dispersion.

-

Reaction and Purification: The reaction mixture is heated to reflux and stirred for several hours. After completion, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization, for example, from an ethanol-chloroform mixture[1].

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A common method for growing single crystals of this compound derivatives is slow precipitation from a solution by the vapor of another solvent[1]. For instance, a solution of the compound in a suitable solvent like toluene (B28343) can be placed in a sealed container with a less volatile anti-solvent, such as hexane. The slow diffusion of the anti-solvent vapor into the solution induces the gradual formation of well-ordered crystals.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The following protocol is a generalized procedure based on the analysis of hexakis-[4-{(N-allylimino)methyl}phenoxy]cyclotriphosphazene[1].

Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation, λ = 0.71073 Å) and a detector (e.g., CMOS detector).

-

Data Collection Strategy: The data is typically collected at a controlled temperature (e.g., 296 K) using a series of ω-scans to cover a sufficient range of the reciprocal space.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXT.

-

Structure Refinement: The structural model is refined by least-squares minimization using software such as SHELXL. This process involves refining atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the crystallographic data for hexakis-[4-{(N-allylimino)methyl}phenoxy]cyclotriphosphazene , a representative derivative of this compound[1].

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₆₀H₆₀N₉O₆P₃ |

| Formula Weight | 1096.08 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 8.4373(2) Å |

| b | 14.9917(3) Å |

| c | 46.2319(8) Å |

| α | 90° |

| β | 94.4940(10)° |

| γ | 90° |

| Volume | 5829.9(2) ų |

| Z | 4 |

| Calculated Density | 1.249 g/cm³ |

| Absorption Coefficient | 0.160 mm⁻¹ |

| F(000) | 2304 |

| Data Collection | |

| Reflections Collected | 66102 |

| Independent Reflections | 12686 [R(int) = 0.0865] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 12686 / 0 / 703 |

| Goodness-of-fit on F² | 1.097 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0782, wR₂ = 0.2024 |

| R indices (all data) | R₁ = 0.1166, wR₂ = 0.2287 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Phosphazene Ring [1]

| Bond | Length (Å) | Angle | Degrees (°) |

| P(1)-N(1) | 1.583(3) | N(3)-P(1)-N(1) | 118.5(2) |

| P(1)-N(3) | 1.588(3) | N(1)-P(2)-N(2) | 118.1(2) |

| P(2)-N(1) | 1.587(3) | N(2)-P(3)-N(3) | 118.4(2) |

| P(2)-N(2) | 1.581(3) | P(1)-N(1)-P(2) | 122.3(2) |

| P(3)-N(2) | 1.586(3) | P(2)-N(2)-P(3) | 122.8(2) |

| P(3)-N(3) | 1.585(3) | P(3)-N(3)-P(1) | 122.1(2) |

Note: The data presented is for a derivative and should be considered illustrative for the general structural features of hexaphenoxycyclotriphosphazenes.

Structural Features

The X-ray diffraction study of the derivative reveals that the central phosphazene ring adopts a flattened chair conformation [1]. This is a common feature for many substituted cyclotriphosphazenes. The P-N bond lengths within the ring are intermediate between single and double bond lengths, indicating significant delocalization of π-electrons within the inorganic ring system. The phenoxy groups are attached to the phosphorus atoms, and their spatial arrangement influences the overall molecular packing in the crystal lattice.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a this compound derivative.

References

Quantum chemical calculations on the Hexaphenoxycyclotriphosphazene molecule.

An In-depth Technical Guide to Quantum Chemical Calculations on the Hexaphenoxycyclotriphosphazene Molecule

Introduction

This compound (HPCTP) is a halogen-free, organophosphorus compound characterized by a central inorganic phosphazene ring (P₃N₃) with six phenoxy side groups. This molecular structure imparts remarkable properties, including high thermal stability and flame retardancy, making it a valuable additive in polymer science, particularly for epoxy resins and polycarbonates.[1][2][3] The synergistic effect of phosphorus and nitrogen atoms contributes to its effectiveness as a flame retardant.[2] Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure, electronic properties, and reactivity of molecules like HPCTP.[4] These computational methods, particularly Density Functional Theory (DFT), provide insights that complement and explain experimental findings, guiding the development of new materials with enhanced properties.[5][6] This guide details the theoretical and experimental methodologies used to study HPCTP, presenting key computational data and visualizing the research workflow.

Methodology

Experimental Protocols

Synthesis of this compound (HPCTP): The primary synthesis route for HPCTP is a nucleophilic substitution reaction.[1] The process typically involves:

-

Starting Materials : Hexachlorocyclotriphosphazene (HCCP) and phenol (B47542) are used as the precursors.[1]

-

Reaction Conditions : The reaction is often carried out in a solvent like toluene (B28343) or xylene. A base, such as sodium phenolate (B1203915) (formed by reacting phenol with a sodium base), is used to facilitate the substitution of chlorine atoms on the phosphazene ring with phenoxy groups.

-

Purification : After the reaction, the product is purified. This can involve washing to remove byproducts and distillation to obtain a stable, well-defined compound.

Characterization Techniques: The structure and properties of synthesized HPCTP are confirmed through various analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure. The ³¹P NMR spectrum typically shows a singlet, indicating the complete and symmetrical substitution of all phosphorus atoms.[7][8]

-

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the characteristic functional groups and bonds within the molecule, such as P-N, P-O-C, and aromatic C-H vibrations.[1][5]

-

Thermal Analysis : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of HPCTP and its composites. TGA measures weight loss as a function of temperature, indicating decomposition temperatures, while DSC can determine properties like the glass transition temperature (Tg).[9][10]

-

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles in the solid state.[5][6]

Computational Details

Quantum chemical calculations are performed to model the properties of HPCTP. The typical computational workflow is as follows:

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial first step as all subsequent property calculations depend on the optimized structure.

-

Frequency Calculations : Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR spectrum.[11]

-

Property Calculations : Various electronic and spectral properties are then calculated.

Commonly employed theoretical methods and basis sets include:

-

Methodology : Density Functional Theory (DFT) is the most widely used method due to its balance of accuracy and computational cost.[12] Specific functionals like B3LYP and PBE0 are frequently chosen.[6][7] Ab initio methods are also utilized for high-accuracy calculations.[7]

-

Basis Sets : Pople-style basis sets, such as 6-311G(d,p) or 6-311G**, are commonly used as they provide a good description of the electronic structure for this type of molecule.[6][7]

Results and Discussion

Molecular Geometry

Quantum chemical calculations provide detailed information about the three-dimensional structure of HPCTP. The phosphazene ring is often found to be slightly non-planar.[5] Theoretical calculations using DFT methods like B3LYP/6-311G(d,p) can predict bond lengths and angles that are in close agreement with experimental data obtained from X-ray crystallography.[6]

| Parameter | Description | Typical Calculated Value | Experimental Ref.[6] |

| P-N Bond Length | Average distance between Phosphorus and Nitrogen atoms in the ring. | ~1.58 Å | ~1.57 Å |

| P-O Bond Length | Average distance between Phosphorus and exocyclic Oxygen atoms. | ~1.59 Å | ~1.58 Å |

| N-P-N Angle | Average bond angle within the phosphazene ring. | ~119.7° | ~119.8° |

| P-N-P Angle | Average bond angle within the phosphazene ring. | ~120.3° | ~120.1° |

| Note: Experimental values are for a closely related derivative, hexakis(4-phormylphenoxy)cyclotriphosphazene, as a proxy. |

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[13] The energy difference between them, the HOMO-LUMO gap (Egap), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[14] These energies are calculated from the optimized molecular geometry.[15]

| Property | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -1.5 eV |

| Egap (LUMO-HOMO) | Energy gap, indicating chemical stability. | 5.0 to 6.0 eV |

| Note: These are typical value ranges derived from DFT calculations on similar aromatic systems and may vary based on the specific functional and basis set used. |

Spectral Analysis

Vibrational Spectroscopy (FTIR): DFT calculations can predict the vibrational frequencies of HPCTP, which correspond to the peaks observed in an experimental IR spectrum.[5] A complete vibrational assignment can be proposed by analyzing the normal modes from the calculation.[16]

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |

| ν(P=N) | Phosphazene ring stretching | 1200 - 1300 |

| ν(P-O-C) | P-O-Ph stretching | 950 - 1050 |

| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |

| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |

| Note: Calculated frequencies are often systematically scaled to better match experimental data. |

NMR Spectroscopy: Calculating NMR chemical shifts is computationally more demanding but provides valuable confirmation of molecular structure.[17] The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H, ¹³C, and ³¹P chemical shifts.[18]

| Nucleus | Description | Calculated Chemical Shift (ppm) |

| ³¹P | Phosphorus in the P₃N₃ ring | 8 - 10 |

| ¹³C (aromatic) | Carbons in the phenoxy groups | 110 - 155 |

| ¹H (aromatic) | Protons on the phenoxy groups | 6.8 - 7.5 |

| Note: Calculated shifts are reported relative to a standard reference compound (e.g., TMS for ¹H/¹³C) and depend heavily on the chosen level of theory. |

Visualizations

The following diagrams illustrate the workflow and logical connections in the computational and experimental study of HPCTP.

Caption: Computational workflow for HPCTP analysis.

Caption: Integration of theoretical and experimental methods.

Conclusion

Quantum chemical calculations, primarily using DFT, serve as a powerful complement to experimental investigations of this compound. These theoretical studies provide accurate predictions of molecular geometry, electronic structure, and spectroscopic properties that align well with experimental data from techniques like X-ray crystallography, NMR, and FTIR.[5][6] The insights gained from HOMO-LUMO analysis help in understanding the molecule's stability and reactivity, which is crucial for its application as a flame retardant and polymer additive. The synergy between computational modeling and empirical validation accelerates the rational design of new materials and provides a deeper understanding of the structure-property relationships that govern the performance of HPCTP in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of Alkyl Terminal Chain Length of Schiff-Based Cyclotriphosphazene Derivatives towards Epoxy Resins on Flame Retardancy and Mechanical Properties | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. joaquinbarroso.com [joaquinbarroso.com]

- 18. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments [mdpi.com]

The Genesis and Evolution of Phosphazene Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of phosphazene chemistry, a cornerstone of inorganic polymer science, has undergone a remarkable evolution from its serendipitous discovery in the early 19th century to its current status as a versatile platform for the development of advanced materials, including sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the historical development of phosphazene chemistry and its derivatives, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and processes.

A Historical Trajectory: From "Inorganic Rubber" to Advanced Polymers

The journey of phosphazene chemistry began in 1834 when German chemists Justus von Liebig and Friedrich Wöhler first synthesized hexachlorocyclotriphosphazene, ([NPCl₂]₃), from the reaction of phosphorus pentachloride and ammonia.[1][2] However, it was not until the late 19th century that H.N. Stokes characterized the rubbery, cross-linked polymer formed upon heating this cyclic precursor, a material he termed "inorganic rubber" due to its elastomeric properties.[3] This early form of poly(dichlorophosphazene) (B1141720) was insoluble and hydrolytically unstable, limiting its practical applications.[3]

A pivotal breakthrough occurred in the mid-1960s when Harry R. Allcock and his colleagues developed a method for the controlled ring-opening polymerization of hexachlorocyclotriphosphazene to produce a soluble, high molecular weight linear polymer.[4] This seminal work opened the door to the facile nucleophilic substitution of the reactive P-Cl bonds with a vast array of organic side groups, leading to the creation of a diverse family of stable and functional poly(organophosphazenes).[3][5] This macromolecular substitution approach is the foundation of modern phosphazene chemistry, enabling the synthesis of polymers with tailored properties for a wide range of applications, from flame retardants and high-performance elastomers to advanced biomedical materials.[3][5]

Further advancements in the field have focused on living cationic polymerization techniques, which offer precise control over molecular weight and polydispersity, and the development of various polymer architectures, including block copolymers, star polymers, and dendritic structures.[6][7]

Core Synthetic Methodologies: A Practical Guide

The synthesis of poly(organophosphazenes) typically follows a two-step process: the synthesis of the poly(dichlorophosphazene) precursor followed by macromolecular substitution.

Synthesis of Hexachlorocyclotriphosphazene ([NPCl₂]₃)

The foundational cyclic trimer, hexachlorocyclotriphosphazene, is most commonly synthesized from the reaction of phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) in a high-boiling organic solvent such as chlorobenzene (B131634) or tetrachloroethane.[2][8]

Experimental Protocol: Synthesis of Hexachlorocyclotriphosphazene

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl)

-

Chlorobenzene (anhydrous)

-

Composite catalyst (e.g., a mixture of FeCl₃, ZnCl₂, MgCl₂)[8]

-

Pyridine (optional, as an acid scavenger)[1]

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add anhydrous chlorobenzene and PCl₅.

-

Introduce the composite catalyst to the mixture.

-

In a separate container, prepare a slurry of NH₄Cl in chlorobenzene (and pyridine, if used).

-

Slowly add the NH₄Cl slurry to the PCl₅ solution while stirring vigorously.

-

Heat the reaction mixture to reflux (approximately 130°C in chlorobenzene) and maintain for 3-5 hours.[8]

-

After the reaction is complete, filter the hot solution to remove any unreacted NH₄Cl and other insoluble byproducts.

-

Cool the filtrate to induce crystallization of the crude hexachlorocyclotriphosphazene.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., hexane) or by sublimation.

Quantitative Data for Hexachlorocyclotriphosphazene Synthesis

| Parameter | Value | Reference |

| Reactant Mole Ratio (PCl₅:NH₄Cl) | 1:1.2-1.5 | [8] |

| Catalyst | FeCl₃, ZnCl₂, MgCl₂ | [8] |

| Solvent | Chlorobenzene | [8] |

| Reaction Temperature | 100-130°C | [8] |

| Reaction Time | 3-5 hours | [8] |

| Yield | Up to 85% | [8] |

| Purity (after recrystallization) | 98-99% | [8] |

Ring-Opening Polymerization of Hexachlorocyclotriphosphazene

The conversion of the cyclic trimer to the linear high polymer, poly(dichlorophosphazene), is typically achieved through thermal ring-opening polymerization (ROP). This process requires high temperatures and a highly pure monomer to obtain a soluble, high molecular weight polymer.

Experimental Protocol: Thermal Ring-Opening Polymerization of [NPCl₂]₃

Materials:

-

Highly purified hexachlorocyclotriphosphazene ([NPCl₂]₃)

Procedure:

-

Place the purified [NPCl₂]₃ into a clean, dry Pyrex tube.

-

Evacuate the tube to a high vacuum and seal it.

-

Heat the sealed tube in a furnace at 250°C.

-

The polymerization time can vary from several hours to days, depending on the desired molecular weight and conversion.[6][9]

-

After the designated time, carefully cool the tube to room temperature. The resulting product is a viscous, transparent polymer, poly(dichlorophosphazene).

-

The polymer is then dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or toluene, for the subsequent substitution reactions.

Quantitative Data for Thermal ROP of [NPCl₂]₃

| Parameter | Value | Reference |

| Monomer | Hexachlorocyclotriphosphazene | [6] |

| Polymerization Temperature | ~250°C | [6] |

| Polymerization Time | Several hours | [6] |

| Resulting Polymer | Poly(dichlorophosphazene) | [6] |

| Molecular Weight (Mw) | Can exceed 2 x 10⁶ g/mol | [10] |

| Polydispersity Index (PDI) | Typically broad (>2) | [9] |

Macromolecular Substitution: Synthesis of Poly(organophosphazenes)

The versatility of phosphazene chemistry lies in the ability to replace the chlorine atoms of poly(dichlorophosphazene) with a wide variety of nucleophiles, leading to a vast library of polymers with diverse properties. A representative example is the synthesis of poly[bis(trifluoroethoxy)phosphazene], a well-studied hydrophobic and biocompatible polymer.

Experimental Protocol: Synthesis of Poly[bis(trifluoroethoxy)phosphazene]

Materials:

-

Poly(dichlorophosphazene) solution in anhydrous THF

-

Sodium hydride (NaH) or sodium metal (Na)

-

Anhydrous THF

Procedure:

-

In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of sodium trifluoroethoxide by reacting 2,2,2-trifluoroethanol with a stoichiometric amount of NaH or Na in anhydrous THF.

-

Cool the freshly prepared poly(dichlorophosphazene) solution in THF to 0°C.

-

Slowly add the sodium trifluoroethoxide solution to the polymer solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours to ensure complete substitution.

-

The resulting polymer solution is then purified by precipitation into a non-solvent such as water or hexane (B92381) to remove the sodium chloride byproduct and any unreacted reagents.

-

The purified poly[bis(trifluoroethoxy)phosphazene] is collected and dried under vacuum.

Quantitative Data for Poly[bis(trifluoroethoxy)phosphazene] Synthesis and Properties

| Parameter | Value | Reference |

| Nucleophile | Sodium trifluoroethoxide | [10] |

| Solvent | Tetrahydrofuran (THF) | [11] |

| Reaction Temperature | 0°C to room temperature | [12] |

| Glass Transition Temperature (Tg) | -62°C to -82°C | [13] |

| Melting Temperature (Tm) | 218°C to 250°C | [13] |

| Crystallinity | ~70% (solvent-cast) | [13] |

Visualizing the Chemistry of Phosphazenes

Diagrams are essential for understanding the historical progression, synthetic pathways, and logical relationships within phosphazene chemistry.

Caption: Historical milestones in the development of phosphazene chemistry.

References

- 1. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Preparation of polyphosphazenes: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00340K [pubs.rsc.org]

- 7. Polyphosphazene - Wikipedia [en.wikipedia.org]

- 8. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 9. people.uleth.ca [people.uleth.ca]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 12. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Hexaphenoxycyclotriphosphazene (HPCP) as a Halogen-Free Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexaphenoxycyclotriphosphazene (HPCP) as a high-performance, halogen-free flame retardant. The information compiled from various scientific sources is intended to guide researchers and professionals in the development of advanced, fire-safe materials.

This compound (HPCP) is an additive-type flame retardant distinguished by its high thermal stability, excellent flame retardancy, a high Limiting Oxygen Index (LOI), and low smoke emission. Its unique phosphorus-nitrogen (P-N) hybrid structure makes it an environmentally friendly alternative to conventional halogenated flame retardants, which can release toxic gases during combustion.[1] HPCP is a white crystalline solid with good thermal stability and a high decomposition temperature.[2] It is widely applied in various polymers, including polycarbonate (PC), PC/ABS blends, epoxy resins, and polylactic acid (PLA), to enhance their fire safety.[1][2][3][4]

Mechanism of Flame Retardancy

The flame retardant action of HPCP is multifaceted, involving both condensed-phase and gas-phase mechanisms.[5][6]

Condensed-Phase Action: Upon heating, HPCP promotes the formation of a stable, intumescent char layer on the surface of the polymer matrix.[7] This char layer acts as a physical barrier, reducing heat transfer to the underlying material and suppressing the release of flammable gases.[7] The phosphorus-containing fragments from HPCP's decomposition catalyze this charring effect.[7]

Gas-Phase Action: During combustion, HPCP decomposes to release phosphorus-containing radicals (such as PO• and PO2•) and non-flammable gases like ammonia (B1221849) (NH3) and nitrogen (N2).[6][8] The phosphorus radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion.[6][8] The inert gases dilute the concentration of oxygen and flammable volatiles in the flame zone, further inhibiting combustion.[6]

Applications and Performance Data

HPCP has demonstrated high efficacy in imparting flame retardancy to a variety of polymer systems. The following tables summarize key performance data from published studies.

Table 1: Flame Retardant Performance of HPCP in Epoxy Resins

| Formulation | HPCP Loading (wt%) | Synergist | LOI (%) | UL-94 Rating | Reference |

| EP/DDS/HPCP-9 | 9 | - | - | - | [7] |

| EP/DDS/HPCP-6/H-U-3 | 6 | 3 wt% H-U* | 35.2 | V-0 | [7][9][10] |

| Lignin-based Epoxy | 12 | APTES** (6:1 ratio with HPCP) | - | V-0 | [11] |

*H-U: A synergistic flame retardant combining UiO66-NH2 (a metal-organic framework) with halloysite (B83129) nanotubes.[7][10] **APTES: (3-aminopropyl)triethoxysilane.[11]

Table 2: Flame Retardant Performance of HPCP in Polycarbonate (PC)

| Formulation | HPCP Loading (wt%) | Synergist | LOI (%) | UL-94 Rating | Reference |

| PC | 0 | - | 25.0 | V-2 | [12] |

| PC/HSPCTP | 3 | Silicone Oil derivative | 28.4 | V-0 | [12] |

| PC | 8-10 | - | - | V-0 | [13] |

| PC | 4.95 | 0.05 wt% PPFBS*** | - | - | [4] |

***PPFBS: Potassium perfluorobutanesulfonate.[4]

Table 3: Flame Retardant Performance of HPCP in Polylactic Acid (PLA)

| Formulation | HPCP Derivative Loading (wt%) | LOI (%) | UL-94 Rating | Reference |

| PLA | 0 | 19.5 | - | [14] |

| PLA/HCCP-EP | 3 | 27.3 | V-0 | [14][15] |

| PLA/HAP-DOPS | 5 | 26.6 | V-0 | [3] |

| PLA/HAP-DOPS | 7.5 | 28.2 | - | [3] |

*HCCP-EP: Hexa(ethylene oxide)-cyclotriphosphazene, a reactive derivative of HPCP.[14][16] **HAP-DOPS: Hexa(4-(9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-sulfide)-hydroxymethylphenoxy)cyclotriphosphazene.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of flame retardant performance. The following are generalized protocols for key experiments based on common practices in the cited literature.

Protocol 1: Preparation of HPCP-Containing Polymer Composites (Melt Blending)

This protocol is a general guideline for incorporating HPCP into thermoplastic polymers like PC and PLA.

Materials:

-

Polymer pellets (e.g., PC, PLA)

-

This compound (HPCP) powder

-

Synergistic agents (if any)

-

Twin-screw extruder

-

Injection molding machine or compression molder

Procedure:

-

Dry the polymer pellets and HPCP powder in a vacuum oven at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 4-12 hours) to remove moisture.

-

Premix the dried polymer pellets, HPCP powder, and any synergistic agents at the desired weight ratios.

-

Feed the mixture into a co-rotating twin-screw extruder.

-

Set the extruder temperature profile according to the processing requirements of the specific polymer.

-

Melt blend the materials and extrude the molten polymer strand.

-

Cool the extrudate in a water bath and pelletize it into granules.

-

Dry the resulting composite pellets.

-

Use an injection molding machine or compression molder to prepare standardized test specimens (e.g., for UL-94, LOI, and mechanical testing) from the dried composite pellets.

Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

-

LOI instrument with a heat-resistant glass chimney

-

Specimen holder

-

Gas flow meters for oxygen and nitrogen

-

Ignition source (e.g., propane (B168953) torch)

Procedure:

-

Mount the conditioned test specimen vertically in the specimen holder in the center of the glass chimney.

-

Set a specific oxygen/nitrogen ratio and allow the gas mixture to flow through the chimney for at least 30 seconds to establish equilibrium.

-

Apply the ignition source to the top edge of the specimen until it ignites.

-

Remove the ignition source and observe the combustion behavior.

-

If the flame self-extinguishes, increase the oxygen concentration. If the specimen burns continuously, decrease the oxygen concentration.

-

Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined. This value is the Limiting Oxygen Index.

Protocol 3: UL-94 Vertical Burn Test

This test assesses the flammability of plastic materials in response to a small open flame.

Apparatus:

-

UL-94 test chamber

-

Specimen holder

-

Burner (Tirrill or Bunsen) with a specified flame height (e.g., 20 mm)

-

Timing device

-

Surgical cotton

Procedure:

-

Clamp a conditioned specimen vertically.

-

Place a layer of dry surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.

-

Apply the flame to the lower edge of the specimen for 10 seconds.

-

Remove the flame and record the afterflame time (t1).

-

If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.

-

Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

-

Observe if any flaming drips ignite the cotton below.

-

Classify the material as V-0, V-1, or V-2 based on the specified criteria for afterflame time, afterglow time, and dripping behavior.

Conclusion

This compound is a highly effective and environmentally friendly halogen-free flame retardant suitable for a wide range of polymeric materials. Its dual-action mechanism, operating in both the condensed and gas phases, provides excellent fire safety performance. The data and protocols presented herein serve as a valuable resource for researchers and professionals working on the development of next-generation flame-retardant materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS# 1184-10-7 - Green-Mountain Chem [green-mountainchem.com]

- 3. Frontiers | Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy of poly (lactic acid) composites [frontiersin.org]

- 4. Highly Efficient Phosphazene-Derivative-Based Flame Retardant with Comprehensive and Enhanced Fire Safety and Mechanical Performance for Polycarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pt.bme.hu [pt.bme.hu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] A Novel Synergistic Flame Retardant of this compound for Epoxy Resin | Semantic Scholar [semanticscholar.org]

- 10. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Application of Highly Efficient Flame Retardants for Polycarbonate Combining the Advantages of Cyclotriphosphazene and Silicone Oil [mdpi.com]

- 13. Triazine Nitrogen Halogen Free Flame Retardant With Epoxy Copper Clad Laminate from China manufacturer - Guangzhou Yinyuan New Materials Co., Ltd. [yinyuanmaterial.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

Application Note: Formulation of Fire-Resistant Epoxy Resins with Hexaphenoxycyclotriphosphazene (HPCP)

Audience: Researchers, scientists, and materials development professionals.

Introduction: Epoxy resins are widely utilized thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability limits their application in sectors requiring high fire safety standards, such as electronics, aerospace, and construction. The incorporation of flame retardants is a common strategy to mitigate this issue. Hexaphenoxycyclotriphosphazene (HPCP), a halogen-free, cyclic organophosphorus compound, has emerged as a highly effective additive flame retardant for epoxy resins. It enhances fire resistance through a combination of gas-phase and condensed-phase mechanisms, leading to reduced heat release and smoke production during combustion. This document provides detailed protocols for the synthesis of HPCP, its formulation with epoxy resins, and the subsequent characterization of the material's fire-resistant properties.

Protocols

Protocol for Synthesis of this compound (HPCP)

This protocol describes a general method for synthesizing HPCP via a nucleophilic substitution reaction, starting from hexachlorocyclotriphosphazene (HCCP).

Materials:

-

Hexachlorocyclotriphosphazene (HCCP, (NPCl₂)₃)

-

Phenol (B47542) (C₆H₅OH)

-

Potassium hydroxide (B78521) (KOH) or Sodium phenate

-

Toluene or Chlorobenzene (solvent)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-